![molecular formula C15H19N3O2S B1229544 2,5-Dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1229544.png)
2,5-Dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid
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Overview
Description
2,5-dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid is an organic heterobicyclic compound, an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and a thienopyrimidine.
Scientific Research Applications
Quantum Chemical Studies
Research has explored the quantum chemical calculations of energies, electronic structures, and molecular geometries of various thieno[2,3-d]pyrimidin-4-ones, including 2,5-dimethyl derivatives. These studies provide insights into the reactivity of these compounds with nitrating agents, examining factors that influence reaction probabilities and directions (Mamarakhmonov et al., 2016).
Synthesis and Proton NMR Spectra Studies
The synthesis of various pyrimidine-5-carboxylic acids, including dimethyl derivatives, has been investigated. These studies focus on understanding the hydration processes and spectral properties of these compounds, contributing to a deeper understanding of their chemical behavior (Kress, 1994).
Radioprotective and Antitumor Activities
Novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, have been synthesized and tested for radioprotective and antitumor activities. These studies expand the potential therapeutic applications of these compounds in medicine (Alqasoumi et al., 2009).
Antimicrobial Activities
Research into fused pyrimidines, including dimethylthieno[2,3-d]pyrimidine derivatives, has revealed antimicrobial properties. These findings suggest potential applications in the development of new antimicrobial agents (Hossain & Bhuiyan, 2009).
Synthesis and Structural Investigations
Studies have also focused on the synthesis of various substituted thieno[2,3-d]pyrimidine-4-ones. Understanding the structural properties of these compounds aids in the development of novel synthetic routes and applications in material science (Akramov et al., 2016).
Nonlinear Optical Exploration
Thiopyrimidine derivatives have been explored for their nonlinear optical (NLO) properties. These studies highlight the potential of thieno[2,3-d]pyrimidine derivatives in optoelectronic applications and NLO fields (Hussain et al., 2020).
properties
Product Name |
2,5-Dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid |
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Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C15H19N3O2S/c1-8-4-6-18(7-5-8)13-11-9(2)12(15(19)20)21-14(11)17-10(3)16-13/h8H,4-7H2,1-3H3,(H,19,20) |
InChI Key |
ZAYBTAGWQGMXRC-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C3C(=C(SC3=NC(=N2)C)C(=O)O)C |
Canonical SMILES |
CC1CCN(CC1)C2=C3C(=C(SC3=NC(=N2)C)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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